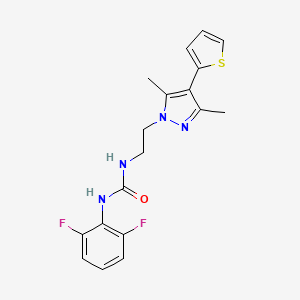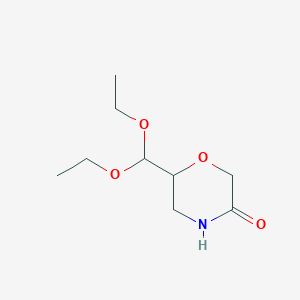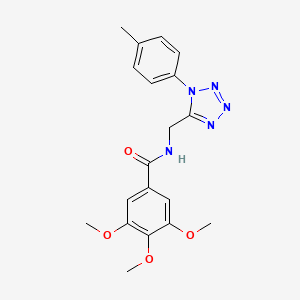
3,4,5-trimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic compound that has gained significant attention in the scientific community due to its promising properties. This compound is a tetrazole-based derivative that has shown potential as a therapeutic agent in various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of compounds similar to 3,4,5-trimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide have been explored in various studies. For instance, El‐Barbary, Hafiz, and Abdel-wahed (2011) conducted research on the synthesis, characterization, and biological activity of some aza‐uracil derivatives, which are structurally related to the compound . Their work involved the synthesis of new compounds through various chemical reactions and the evaluation of their antimicrobial properties (El‐Barbary, Hafiz, & Abdel-wahed, 2011).
Structural Analysis
Another aspect of research involves the detailed structural analysis of related compounds. Saeed and Simpson (2012) reported on the unusual C–H···π interactions in the structure of 3,4,5-trimethoxy-N-p-tolylbenzamide, providing insights into the molecular packing and intermolecular interactions in such compounds. Their study highlighted the role of C–H···π interactions in the three-dimensional network formation, which could have implications for the understanding and design of similar molecular structures (Saeed & Simpson, 2012).
Electrophysiological Activity
Research on related compounds also extends to their potential electrophysiological activities. Morgan et al. (1990) explored the synthesis and cardiac electrophysiological activity of N-substituted-4-(1H-imidazol-1-yl)benzamides, demonstrating that certain structural motifs could contribute to class III electrophysiological activity. This line of research could provide valuable insights into the development of new therapeutic agents (Morgan et al., 1990).
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-12-5-7-14(8-6-12)24-17(21-22-23-24)11-20-19(25)13-9-15(26-2)18(28-4)16(10-13)27-3/h5-10H,11H2,1-4H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXBKADZBXJNQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

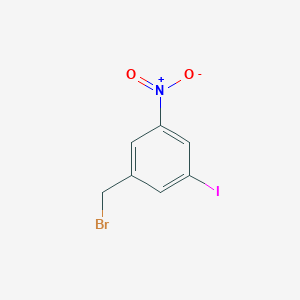
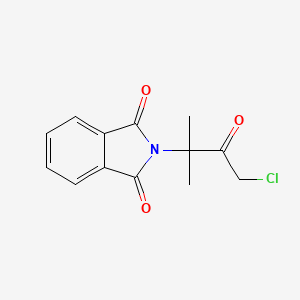
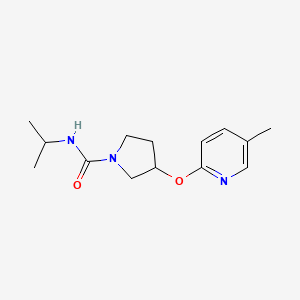
![(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid methyl ester](/img/structure/B2433580.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2433582.png)
![1-allyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2433583.png)
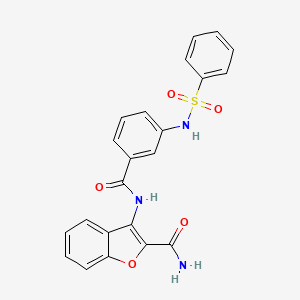
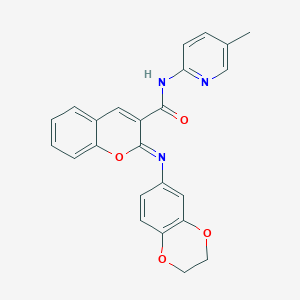


![Methyl 2-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methylpropanoate](/img/structure/B2433596.png)
